molecular formula C20H18N2O3S2 B2586863 5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 887199-99-7

5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2586863
CAS No.: 887199-99-7
M. Wt: 398.5
InChI Key: UAUORJPBSRRKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a thiophenyl group attached to a dihydropyrazole ring. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with thiophene derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted pyrazoles, and various aromatic derivatives.

Scientific Research Applications

5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT)
  • 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT)

Uniqueness

5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-25-16-11-9-15(10-12-16)19-14-18(20-8-5-13-26-20)21-22(19)27(23,24)17-6-3-2-4-7-17/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUORJPBSRRKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.